

13C NMR chemical shifts for 1-**iodo-2-methylpropane**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-*odo-2-methylpropane***

Cat. No.: **B147064**

[Get Quote](#)

An In-depth Technical Guide to the 13C NMR Chemical Shifts of **1-*odo-2-methylpropane***

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of **1-*odo-2-methylpropane***. The document includes tabulated chemical shift data, a comprehensive experimental protocol for data acquisition, and a visual representation of the molecular structure and its corresponding NMR signals to facilitate understanding and application in research and development.

Introduction

1-*odo-2-methylpropane*, also known as isobutyl iodide, is an alkyl halide of interest in synthetic organic chemistry. The structural elucidation and purity assessment of such compounds heavily rely on spectroscopic techniques, with 13C NMR spectroscopy being a primary tool for determining the carbon framework. This guide focuses on the 13C NMR chemical shifts of **1-*odo-2-methylpropane***, providing precise data for the scientific community.

The 13C NMR spectrum of **1-*odo-2-methylpropane*** is characterized by three distinct signals, corresponding to the three unique carbon environments within the molecule.^[1] The symmetry

of the two methyl groups results in their chemical equivalence, thus they resonate at the same frequency.[1]

13C NMR Chemical Shift Data

The 13C NMR chemical shifts for **1-iodo-2-methylpropane** are summarized in the table below. The data is referenced to a tetramethylsilane (TMS) standard at 0.0 ppm.[1] The spectrum was recorded in deuterated chloroform (CDCl₃), a common solvent for such analyses.[1]

Carbon Atom	Structure	Chemical Shift (δ) in ppm
C1 (-CH ₂ I)	(CH ₃) ₂ CHCH ₂ I	10.1
C2 (-CH)	(CH ₃) ₂ CHCH ₂ I	30.5[1]
C3, C4 (-CH ₃)	(CH ₃) ₂ CHCH ₂ I	22.6[1]

Note: The chemical shift for the C1 carbon was obtained from a predicted spectrum, as a precise experimental value was not readily available in the searched public-domain resources.

Experimental Protocol

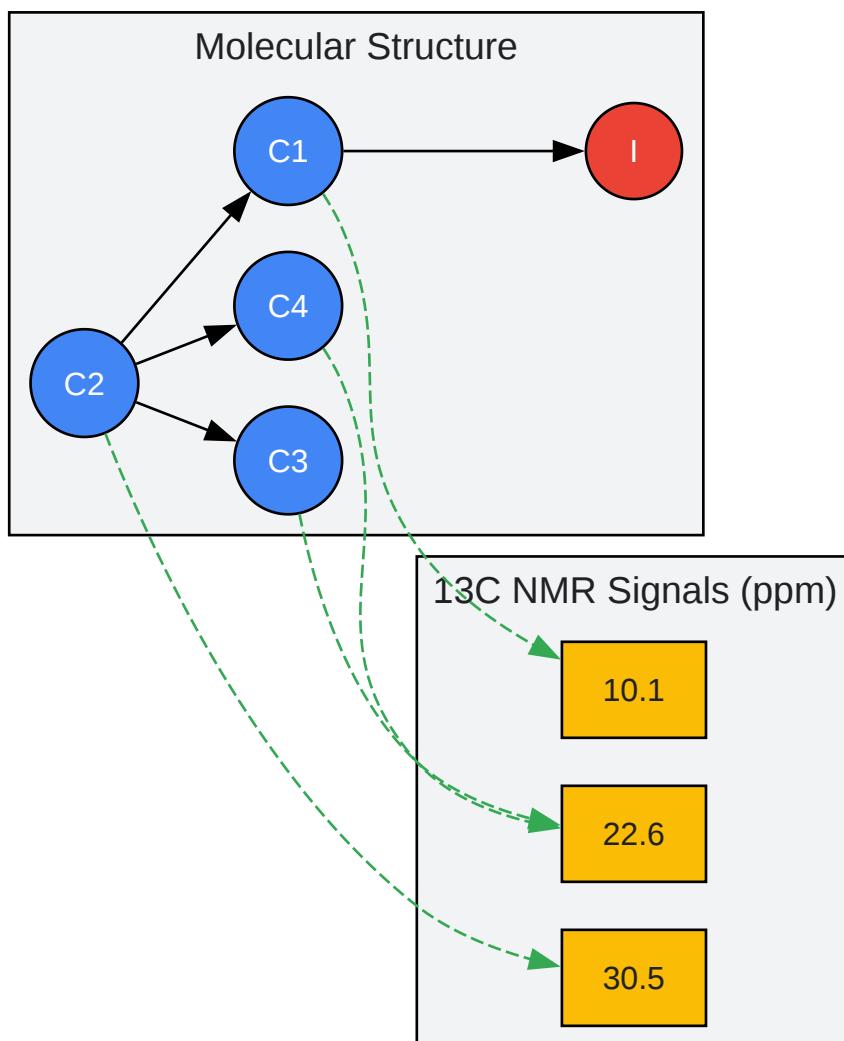
The following is a detailed methodology for the acquisition of a 13C NMR spectrum of **1-iodo-2-methylpropane**.

3.1. Sample Preparation

- Approximately 5-10 mg of purified **1-iodo-2-methylpropane** is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.0 ppm.[1]

3.2. NMR Spectrometer Parameters

- Spectrometer: A 300-600 MHz NMR Spectrometer is recommended.


- Nucleus Observed: ^{13}C
- Solvent: CDCl_3
- Spectral Width: 0-220 ppm
- Number of Scans: 1024-4096 scans are typically averaged to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ^{13}C .
- Relaxation Delay: A relaxation delay of 2-10 seconds is employed between pulses to ensure full relaxation of the carbon nuclei.
- Decoupling: Proton broadband decoupling is utilized to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

3.3. Data Processing

- The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the TMS signal at 0.0 ppm.

Visualization of Signal Assignments

The following diagram illustrates the relationship between the carbon atoms in **1-iodo-2-methylpropane** and their corresponding ^{13}C NMR chemical shifts.

1-Iodo-2-methylpropane ^{13}C NMR Correlation[Click to download full resolution via product page](#)

Caption: Correlation of **1-iodo-2-methylpropane** carbons to their ^{13}C NMR signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH₃)₂CHCH₂I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 ¹³C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [13C NMR chemical shifts for 1-iodo-2-methylpropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147064#13c-nmr-chemical-shifts-for-1-iodo-2-methylpropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com